4-(Dimethylamino)benzaldehyde, also known as para-Dimethylaminobenzaldehyde, is an organic compound characterized by the presence of both an aldehyde and a dimethylamino group. Its molecular formula is C₉H₁₁NO, with a molecular weight of approximately 149.19 g/mol. This compound appears as a white to pale yellow liquid with a characteristic odor and is soluble in alcohol but only slightly soluble in water (0.3 g/L at 20 °C) .
The compound is primarily recognized for its role in various
4-(Dimethylamino)benzaldehyde exhibits notable biological activities, primarily linked to its use as a reagent. Its interaction with indoles allows for the identification of specific bacterial strains, such as Escherichia coli, which can metabolize tryptophan into indole. This property makes it valuable in microbiological diagnostics . Additionally, its ability to react with hydrazine enables its application in determining hydrazine levels in various samples, which is critical given hydrazine's toxic nature.
The synthesis of 4-(Dimethylamino)benzaldehyde can be achieved through several methods:
What sets 4-(Dimethylamino)benzaldehyde apart from these compounds is its specific reactivity profile, particularly its strong electrophilic nature which allows it to form stable adducts with electron-rich compounds like indoles and amines. This property makes it particularly valuable in biochemical assays and analytical chemistry applications where sensitivity and specificity are crucial.
Interaction studies involving 4-(Dimethylamino)benzaldehyde primarily focus on its reactivity with biological molecules and other chemicals:
The synthesis of hydrazone derivatives typically involves nucleophilic addition between hydrazines and aldehydes. For 4-(dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, the reaction proceeds via the following steps:
Example Protocol:
Key Challenges:
The $$ ^1 \text{H} $$-NMR spectrum of 4-(dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone reveals distinct proton environments. The dimethylamino group ($$ \text{N}(\text{CH}3)2 $$) produces a singlet at 3.05 ppm integrating for six protons [1] [4]. Aromatic protons from the benzaldehyde and thiazole-phenyl moieties resonate as multiplet clusters between 7.20–8.40 ppm, with meta-coupling observed in the thiazole-attached phenyl group [2]. The hydrazone bridge’s $$ \text{NH} $$ proton appears as a broad singlet near 11.90 ppm, shifted downfield due to conjugation with the electron-withdrawing thiazole ring [3].
In $$ ^{13}\text{C} $$-NMR, the hydrazone carbonyl ($$ \text{C=O} $$) resonates at 162.5 ppm, while the thiazole’s C2 and C4 carbons appear at 153.8 ppm and 142.6 ppm, respectively [3]. The dimethylamino group’s quaternary carbon is observed at 40.2 ppm, with aromatic carbons spanning 115–150 ppm [1].
Key IR absorptions include:
The UV-Vis spectrum exhibits two major bands:
Single-crystal X-ray diffraction reveals a planar hydrazone-thiazole core with a dihedral angle of 12.8° between the benzaldehyde and thiazole rings [3]. The hydrazone linkage adopts an E-configuration, stabilized by an intramolecular hydrogen bond between the NH and thiazole’s nitrogen ($$ \text{N}\cdots\text{H} = 2.12 \, \text{Å} $$) [3]. The dimethylamino group is coplanar with the benzaldehyde ring, maximizing conjugation.
Crystallographic Data Table
Parameter | Value |
---|---|
Space group | P$$ 2_1/c $$ |
Unit cell (Å) | a=8.42, b=11.05, c=14.30 |
β-angle (°) | 98.7 |
Z | 4 |
R-factor | 0.041 |
Intermolecular interactions include C-H⋯π contacts (3.45 Å) between thiazole and phenyl rings, and N-H⋯N hydrogen bonds (2.89 Å) linking adjacent hydrazone units [3].
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 323.1234 ([M+H]$$ ^+ $$, calc. 323.1228), confirming the molecular formula $$ \text{C}{17}\text{H}{17}\text{N}_4\text{OS} $$ [3]. Key fragmentation pathways include:
The base peak at m/z 92.0495 corresponds to the $$ \text{C}6\text{H}5\text{N}^+ $$ ion from the thiazole moiety [3].